molecular formula C12H16N2O4 B2703373 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid CAS No. 1784524-52-2

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid

Cat. No.: B2703373
CAS No.: 1784524-52-2
M. Wt: 252.27
InChI Key: GLFLDGXWILSPJG-UHFFFAOYSA-N
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Description

Classification within Pyridine Carboxylic Acid Derivatives

Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine, classified by the position of the carboxyl group on the heterocyclic ring. The three primary isomers include picolinic acid (2-carboxy), nicotinic acid (3-carboxy), and isonicotinic acid (4-carboxy). The subject compound, this compound, is a functionalized derivative of isonicotinic acid (4-pyridinecarboxylic acid) featuring:

  • A carboxylic acid group at the 4-position.
  • A methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino substituent at the 2-position.

This structure places it within the subclass of N-protected aminopyridinecarboxylic acids, where the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality.

Table 1: Comparison of Pyridinecarboxylic Acid Derivatives

Compound Name Substituent Position Functional Groups
Isonicotinic acid 4-carboxy -COOH
2-Aminonicotinic acid 3-carboxy, 2-amino -COOH, -NH2
Target compound 4-carboxy, 2-Boc-methylamino -COOH, -N(CH3)Boc

Historical Context in Chemical Research

The exploration of pyridinecarboxylic acids began in the early 20th century, driven by interest in vitamin B3 (nicotinic acid) and antitubercular agents like isoniazid. The introduction of protective groups, such as Boc, emerged in peptide chemistry during the 1950s, later extending to heterocyclic systems. The target compound’s synthesis reflects advancements in regioselective functionalization of pyridine rings, enabled by modern catalysts and coupling reagents. Early routes to isonicotinic acid involved oxidation of 4-picoline or ammoxidation processes, while contemporary methods leverage cross-coupling reactions to install complex substituents.

Significance in Organic Chemistry Research

This compound serves dual roles in synthetic chemistry:

  • Building Block : The Boc-protected amino group enhances stability during multi-step syntheses, enabling its use in pharmaceuticals and agrochemicals.
  • Ligand Design : The pyridine ring and carboxylate group facilitate coordination with metals, making it valuable in catalysis and materials science.

Its zwitterionic nature (due to the acidic -COOH and basic pyridine nitrogen) further enables unique reactivity in polar solvents, as demonstrated in studies on analogous 2-aminonicotinic acids.

Current Research Landscape

Recent studies focus on:

  • Asymmetric Synthesis : Applications in chiral auxiliary design, particularly in exciton chirality methods for determining absolute configurations.
  • Pharmaceutical Intermediates : Use in constructing kinase inhibitors and antimicrobial agents, where the Boc group aids in stepwise functionalization.
  • Supramolecular Chemistry : Self-assembly into coordination polymers via metal-carboxylate interactions, as seen in isonicotinic acid-based frameworks.

Table 2: Key Applications in Recent Literature

Application Area Example Study Reference
Catalysis Ru complexes for hydrogenation
Drug Discovery Kinase inhibitor intermediates
Chiral Analysis Exciton chirality method reagents

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)9-7-8(10(15)16)5-6-13-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFLDGXWILSPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid, commonly referred to as a pyridine carboxylic acid derivative, is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, particularly its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
CAS Number1038694-07-3
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Pyridine carboxylic acids are known to act as growth-regulator herbicides by mimicking plant hormones called auxins. This leads to abnormal growth patterns in susceptible plants, ultimately resulting in their death. The mechanism includes:

  • Binding to Auxin Receptors : The compound binds to the receptors normally utilized by natural auxins, causing dysregulation in plant growth.
  • Induction of Phytotoxic Effects : At lower concentrations, it can stimulate growth, while at higher concentrations, it induces leaf epinasty, stem curvature, and other growth abnormalities .

Biological Activity and Therapeutic Applications

Recent studies have indicated potential therapeutic applications for this compound beyond its use as a herbicide:

  • Anti-inflammatory Properties : Research has shown that pyridine derivatives can inhibit specific kinases involved in inflammatory pathways. For instance, compounds similar to this compound have displayed IC50 values as low as 210 nM against TANK-binding kinase 1 (TBK1), suggesting a role in reducing inflammation .
  • Cancer Research : The structural analogs of this compound have been explored for their ability to inhibit cancer cell proliferation through similar kinase inhibition pathways, indicating a potential for development into anticancer agents.
  • Agricultural Applications : As a herbicide, it is effective against various broadleaf weeds and has been registered for use in several crops due to its low toxicity to mammals and non-target organisms .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Herbicidal Activity : A field study demonstrated that pyridine carboxylic acids effectively controlled weed populations in pastures with minimal impact on livestock health. The study highlighted the compound's low mammalian toxicity and its compatibility with integrated pest management strategies .
  • Inflammation Modulation in Obesity : In a controlled experiment involving obese mice, derivatives of this compound were shown to promote IL-6 secretion and improve insulin sensitivity comparable to established anti-inflammatory agents like amlexanox .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound with three structurally related pyridine-4-carboxylic acid derivatives:

Compound Name Molecular Formula Substituent at Position 2 Key Features CAS/Reference
Target Compound C₁₂H₁₆N₂O₄ (est.) N-methyl-N-(tert-butoxycarbonyl)amino Boc-protected, acid-sensitive -
2-[(Furan-2-ylmethylamino)methyl]pyridine-4-carboxylic acid C₁₂H₁₂N₂O₃ (Furan-2-ylmethylamino)methyl Furan ring, polarizable π-system -
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid C₁₂H₁₆N₂O₂ Cyclopentyl(methyl)amino Aliphatic cyclopentyl group, no Boc 1094661-79-6
3-cyclopropyl-1-(4-methoxyphenyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₀H₂₂N₃O₃ Pyrazolo[3,4-b]pyridine core with multiple substituents Complex heterocycle, high molecular weight -

Physicochemical and Functional Comparisons

Solubility and Lipophilicity :
  • The target compound exhibits lower aqueous solubility due to the hydrophobic Boc group. In contrast, the furan derivative (C₁₂H₁₂N₂O₃) has a polar furan ring, enhancing solubility in polar solvents .
  • The cyclopentyl analog (C₁₂H₁₆N₂O₂) lacks a Boc group, resulting in intermediate lipophilicity .
Stability :
  • The Boc group in the target compound renders it unstable under acidic conditions (e.g., HCl in dioxane), leading to deprotection to a secondary amine .
  • The cyclopentyl analog and furan derivative lack acid-sensitive groups, making them more stable in acidic environments.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. A common approach utilizes palladium or copper catalysts in solvents like DMF or toluene under controlled temperatures (60–100°C) to achieve cyclization . For the Boc-protected amine group, tert-butoxycarbonyl (Boc) introduction requires anhydrous conditions to prevent hydrolysis, with yields optimized by maintaining pH 8–9 using sodium bicarbonate . Purity (>99%) is confirmed via HPLC and NMR, with recrystallization in dichloromethane/hexane mixtures improving crystallinity .

Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • HPLC : To assess purity (>99%) and detect trace impurities, using a C18 column with UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms the Boc group (δ 1.4 ppm for tert-butyl) and pyridine ring protons (δ 8.2–8.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 307.34 for related derivatives) .

Advanced: How can computational methods like quantum chemical calculations be integrated into synthesis optimization?

Methodological Answer:
Reaction path search algorithms (e.g., via density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD employs quantum calculations to model nucleophilic substitution at the pyridine ring, identifying optimal solvent-catalyst pairs (e.g., DMF with Pd(OAc)₂) . Machine learning can further analyze reaction databases to prioritize conditions with >80% predicted yield .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Comparative SAR Analysis : Compare substituent effects (e.g., chlorophenyl vs. methyl groups) on target binding using docking simulations .
  • Data Normalization : Account for variations in assay conditions (e.g., IC50 values under different pH or serum concentrations) .
  • Controlled Replication : Repeat key experiments (e.g., antimicrobial assays) with standardized protocols to isolate structural contributions .

Advanced: What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the Boc group .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition products like free amine derivatives .
  • Lyophilization : For aqueous-soluble derivatives, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .

Advanced: How do steric/electronic effects of the Boc group influence reactivity in nucleophilic reactions?

Methodological Answer:

  • Steric Hindrance : The tert-butyl group reduces accessibility to the pyridine nitrogen, slowing alkylation rates by ~30% compared to unprotected analogs .
  • Electronic Effects : The electron-withdrawing Boc group enhances electrophilicity at the pyridine C4 position, favoring nucleophilic aromatic substitution (e.g., with amines at 80°C) .
  • Deprotection Kinetics : Trifluoroacetic acid (TFA) cleaves the Boc group in 2 hours at 25°C, confirmed by loss of δ 1.4 ppm in ¹H NMR .

Methodological: What experimental design considerations are critical when scaling synthesis from milligram to gram quantities?

Methodological Answer:

  • Reactor Design : Transition from round-bottom flasks to jacketed reactors with precise temperature control (±1°C) to maintain yield consistency .
  • Solvent Recovery : Implement distillation systems (e.g., rotary evaporators with cold traps) for DMF reuse, reducing waste by 40% .
  • Safety Protocols : Use pressure-relief valves for exothermic steps (e.g., Boc deprotection) and FTIR monitoring to detect gaseous byproducts like CO₂ .

Advanced: How to resolve contradictory data in solubility measurements across different solvent systems?

Methodological Answer:

  • Solvent Polarity Index : Correlate solubility with Hansen parameters (e.g., δD, δP) to explain anomalies in polar aprotic vs. protic solvents .
  • Temperature Gradients : Perform van’t Hoff analysis (lnS vs. 1/T) to distinguish entropy-driven (e.g., in DMSO) vs. enthalpy-driven (e.g., in ethanol) solubility .
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely reduce measured solubility .

Advanced: What methodologies optimize enantiomeric purity in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers (Rf > 1.5) .
  • Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation, achieving >95% ee in reduced intermediates .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to isolate desired enantiomers .

Methodological: How to design bioactivity assays accounting for potential metal chelation by the pyridine-carboxylic acid moiety?

Methodological Answer:

  • Metal Screening : Pre-treat compounds with EDTA to chelate trace metals, then compare IC50 values with/without Zn²⁺ or Fe³⁺ supplementation .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal-ligand interactions (e.g., with Cu²⁺ at pH 7.4) .
  • Control Experiments : Use methyl ester derivatives to block carboxylic acid-mediated chelation and isolate structural contributions .

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